Synthesis Yield: N2-iBu-2'-OMe-G from Guanosine (25% Overall) vs. Analogous Protected Guanosine Derivatives
A reported 8-step synthesis of N2-isobutyryl-2'-O-methyl guanosine from guanosine achieved a 25% overall yield, utilizing 3′,5′-di-tert-butylsilyl and O6-trimethylsilylethyl protections during 2′-O-methylation [1]. This yield compares favorably to alternative protected guanosine syntheses: for instance, 2-N-dimethylaminomethylene-2'-O-methylguanosine was obtained in 56% overall yield via a 6-step route, but this compound lacks the acid-labile N2-isobutyryl group required for standard phosphoramidite deprotection protocols [2].
| Evidence Dimension | Overall synthesis yield from guanosine |
|---|---|
| Target Compound Data | 25% (8 steps) |
| Comparator Or Baseline | 2-N-dimethylaminomethylene-2'-O-methylguanosine: 56% (6 steps) |
| Quantified Difference | Yield differs by 31 percentage points; step count differs by 2 |
| Conditions | Multi-step synthesis with varying protecting group strategies |
Why This Matters
The 25% yield establishes a reproducible synthetic baseline for procurement of this specific protected intermediate, while the N2-isobutyryl group ensures compatibility with standard oligonucleotide deprotection workflows—a critical selection criterion.
- [1] Gaffney, B. L., et al. (2007). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-tert-butylsilanediyl guanosine. Tetrahedron, 63(45), 11174–11178. View Source
- [2] Nishimura, T., et al. (2009). Improved synthesis of 2'-O-methylguanosine derivative. 35th Symposium on Progress in Organic Reactions and Syntheses, 70. View Source
